

# Technical Support Center: Optimizing Reaction Conditions for Chiral Piperidine Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (3*R*,5*R*)-3-(Boc-amino)-5-methylpiperidine

**Cat. No.:** B151575

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist Last Updated: January 14, 2026

Welcome to the Technical Support Center for Chiral Piperidine Synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet achieving high stereoselectivity in its synthesis remains a significant challenge, demanding careful optimization of numerous reaction parameters.<sup>[1][2]</sup> This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and systematically optimize reaction conditions. It is structured in a question-and-answer format to directly address problems encountered in the lab.

## Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for successful chiral piperidine synthesis.

**Q1:** What are the primary synthetic strategies for accessing chiral piperidines, and what are their common pitfalls? **A1:** Several robust strategies exist, each with unique challenges:

- Asymmetric Hydrogenation of Pyridines/Pyridinium Salts: This is a powerful atom-economic method.<sup>[3]</sup> Common issues include catalyst poisoning by the nitrogen heterocycle, requiring higher catalyst loadings or specialized catalysts, and the difficulty of hydrogenating the stable aromatic ring.<sup>[4]</sup> Activating the ring by forming a pyridinium salt can improve reactivity.<sup>[5][6]</sup> [\[7\]](#)

- Catalytic Asymmetric Dearomatization: These methods convert flat, achiral pyridines into three-dimensional chiral piperidines in a single step.[2][8] Challenges often lie in controlling regio- and stereoselectivity, as multiple reactive sites are generated.
- Organocatalytic Approaches: Using small chiral organic molecules (like proline derivatives) as catalysts offers a metal-free alternative.[9][10][11] These reactions can be sensitive to substrate scope, and catalyst loading may be higher compared to metal-based systems.
- Intramolecular Cyclizations: Building the ring from an acyclic chiral precursor is a common strategy.[12] The primary risk here is racemization at a pre-existing stereocenter during the cyclization step, especially if harsh acidic or basic conditions are used.[13][14]

Q2: My reaction has produced the desired product but with low enantiomeric excess (ee%). What are the first parameters I should investigate? A2: Low enantioselectivity is almost always a result of an insufficiently large energy difference ( $\Delta\Delta G^\ddagger$ ) between the two diastereomeric transition states leading to the R and S enantiomers. The three most critical parameters to investigate are:

- The Chiral Catalyst/Ligand: This is the heart of the asymmetric induction. Even minor structural changes to the ligand can have a profound impact on selectivity.[15][16]
- The Solvent: The solvent can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the transition states, directly affecting enantioselectivity.[7][17][18]
- The Temperature: Lowering the reaction temperature often enhances enantioselectivity, as it amplifies the energetic difference between the competing reaction pathways.[13][19]

Q3: What is racemization, and at which steps in my synthetic sequence is it most likely to occur? A3: Racemization is the conversion of an enantiomerically enriched substance into a 1:1 mixture of both enantiomers (a racemate), resulting in a complete loss of optical activity.[13] In chiral piperidine synthesis, the most vulnerable site is often a stereogenic carbon atom adjacent (alpha) to the piperidine nitrogen.[13] High-risk steps include:

- Nitrogen Deprotection: The use of strong acids (e.g., HCl for Boc removal) or strong bases can facilitate the abstraction of the alpha-proton, leading to a planar, achiral intermediate (an enamine or iminium ion) that can be re-protonated from either face.[13]

- Base-Mediated Cyclizations: If the ring-closing step requires a base, that same base can cause epimerization at an adjacent, activated stereocenter.[13]
- N-Alkylation/Acylation: These reactions often use basic conditions that can lead to racemization if the alpha-carbon is activated (e.g., by an adjacent electron-withdrawing group).[13]

Q4: How can I reliably determine the enantiomeric purity of my final compound? A4: The gold standard for determining enantiomeric excess is chromatography using a chiral stationary phase (CSP).

- Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques separate enantiomers into distinct peaks, allowing for accurate quantification. A variety of CSPs are available (e.g., polysaccharide-based, Pirkle-type), and method development is often required to achieve baseline resolution.[20][21]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard  $^1\text{H}$  NMR cannot distinguish between enantiomers, adding a chiral solvating agent or derivatizing the piperidine with a chiral reagent (like Mosher's acid chloride) creates diastereomeric species that will exhibit distinct signals in the NMR spectrum, allowing for integration and ee% calculation.[13]

## Section 2: Troubleshooting Guides

This section provides specific advice for common experimental failures, structured to help you diagnose the problem and implement a solution.

### Issue Cluster 1: Low Yield, Conversion, or Purity

Q: My catalytic hydrogenation of a substituted pyridine has stalled at low conversion. What is the likely cause and remedy? A: Catalyst poisoning is the most probable cause. The lone pair on the nitrogen of pyridines and piperidines can strongly coordinate to the metal center of the catalyst, deactivating it.[4][22]

- Underlying Problem & Causality: The substrate or product itself acts as an inhibitor. Impurities in the starting material or solvent (e.g., sulfur compounds) can also irreversibly

poison the catalyst.

- Recommended Solutions:
  - Increase Catalyst Loading: While not ideal, increasing the mol% of the catalyst can sometimes overcome partial deactivation.
  - Use a More Robust Catalyst: Platinum-based catalysts like PtO<sub>2</sub> (Adams' catalyst) are often more resistant to poisoning by amines than palladium-based ones.[22]
  - Purify Starting Materials: Ensure the pyridine substrate and solvent are of high purity. Passing them through a plug of activated carbon or alumina can remove trace impurities. [4]
  - Acidic Additives: Running the reaction in the presence of an acid (e.g., acetic acid) protonates the nitrogen, preventing it from binding to the metal center. This is a very common and effective strategy.[22]

Q: I am attempting a one-pot reductive amination to form a piperidine, but my main byproduct is the alcohol from the reduction of my starting aldehyde. How can I improve chemoselectivity? A: This is a classic chemoselectivity problem arising from an inappropriate choice of reducing agent.

- Underlying Problem & Causality: The reducing agent you are using (likely NaBH<sub>4</sub>) is reducing the aldehyde faster than the imine/iminium ion is formed and reduced.
- Recommended Solutions:
  - Switch to a Selective Reducing Agent: The best solution is to use sodium triacetoxyborohydride (STAB). STAB is a milder reducing agent that is sterically hindered and less reactive towards aldehydes and ketones but highly effective for reducing the protonated iminium ion intermediate.[15]
  - Control Reaction pH: Reductive amination is typically fastest under weakly acidic conditions (pH 4-6), which favors the formation of the iminium ion without causing significant hydrolysis or reducing agent decomposition.

- Pre-form the Imine: In a two-step variation, you can form the imine first (often with removal of water via a Dean-Stark trap) and then add the reducing agent. This ensures the aldehyde is consumed before the reduction step begins.

## Issue Cluster 2: Poor Stereoselectivity

Q: I have screened several chiral ligands for my asymmetric reaction, but the enantiomeric excess (ee%) remains poor to moderate (<80%). What should I do next? A: If ligand screening is not yielding satisfactory results, you must systematically investigate the other key parameters: solvent and temperature. The optimal ligand may only reveal its true potential under specific conditions.

- Underlying Problem & Causality: The diastereomeric transition states are not sufficiently differentiated in energy. Solvent molecules can participate in the transition state (e.g., through hydrogen bonding), and higher temperatures provide enough thermal energy to overcome the small activation energy barrier between the competing pathways.[\[17\]](#)[\[19\]](#)
- Recommended Solutions:
  - Systematic Solvent Screening: Using the best ligand identified so far, screen a range of solvents with varying polarities and coordinating abilities (see Table 1). A non-coordinating solvent like toluene or dichloromethane often gives different results than a coordinating solvent like THF or a protic solvent like ethanol.[\[7\]](#)[\[17\]](#)
  - Temperature Optimization: Perform the reaction at a range of temperatures. Start at room temperature, then try 0 °C, -20 °C, and even as low as -78 °C.[\[13\]](#) Be aware that reaction times will increase significantly at lower temperatures. A balance must be struck between selectivity and practical reaction duration.
  - Re-evaluate Catalyst Precursor/Activator: The counter-ion or metallic precursor can also play a role. Ensure you are using the correct combination as specified in literature protocols.

Table 1: Key Parameters for Optimizing Enantioselectivity

| Parameter     | Rationale & Causality                                                                                                                                                                                                                      | Typical Variables to Screen                                                                                                                                      |
|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chiral Ligand | The ligand's steric and electronic properties are the primary determinants of the chiral environment around the metal center, directly influencing transition state geometry.                                                              | Phosphine ligands (e.g., BINAP, SEGPHOS), Diamines, Organocatalysts (e.g., Prolinol derivatives). <a href="#">[11]</a> <a href="#">[15]</a> <a href="#">[23]</a> |
| Solvent       | Affects catalyst solubility, stability, and conformation. Can stabilize/destabilize transition states through polarity effects or direct coordination (e.g., H-bonding).<br><a href="#">[17]</a> <a href="#">[18]</a>                      | Toluene, THF, Dichloromethane (DCM), Dioxane, Ethanol (EtOH), tert-Butanol. <a href="#">[7]</a> <a href="#">[17]</a> <a href="#">[24]</a>                        |
| Temperature   | Lower temperatures decrease thermal energy, amplifying the effect of the small energy difference ( $\Delta\Delta G^\ddagger$ ) between diastereomeric transition states, thus increasing ee%.<br><a href="#">[13]</a> <a href="#">[19]</a> | -78 °C, -40 °C, -20 °C, 0 °C, Room Temperature (RT).                                                                                                             |
| Base/Acid     | Additives can act as co-catalysts, protonate/deprotonate substrates, or influence the catalyst's active state. The choice of base can be critical in preventing racemization. <a href="#">[12]</a><br><a href="#">[13]</a>                 | Bases: $K_2CO_3$ , $Cs_2CO_3$ , $Et_3N$ , DIPEA. Acids: Acetic Acid, TFA.                                                                                        |
| Concentration | Can affect reaction order and the potential for catalyst aggregation or deactivation pathways.                                                                                                                                             | 0.01 M, 0.1 M, 0.5 M, 1.0 M.<br><a href="#">[23]</a>                                                                                                             |

Q: I achieved high ee% for my N-protected piperidine, but the stereocenter epimerized during the final deprotection step. How can I prevent this? A: This is a common and frustrating problem. The conditions required to remove a protecting group are often harsh enough to cause racemization at a nearby stereocenter, especially one alpha to the nitrogen.[13]

- Underlying Problem & Causality: Strongly acidic or basic conditions used for deprotection can catalyze the formation of a planar, achiral enamine/iminium intermediate, which quenches to a racemic mixture.[13]
- Recommended Solutions:
  - Milder Deprotection Conditions:
    - For Boc Groups: Instead of concentrated HCl in dioxane for hours, try a milder acid like trifluoroacetic acid (TFA) in DCM at 0 °C for a shorter duration. Alternatively, consider a gas-phase deprotection where solid substrate is exposed to HCl gas, minimizing time in a harsh solution.[13]
    - Change the Protecting Group Strategy: The best solution is to plan ahead and use an orthogonal protecting group that can be removed under neutral conditions.
    - Carboxybenzyl (Cbz) or Benzyl (Bn) Groups: These are reliably removed by catalytic hydrogenolysis (H<sub>2</sub>, Pd/C) at room temperature and atmospheric pressure, conditions which are exceptionally mild and rarely cause racemization.[13]

## Section 3: Diagrams & Workflows

Visual aids can clarify complex optimization strategies. The following diagrams illustrate logical workflows for troubleshooting and experimentation.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for low stereoselectivity.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and analysis.

## Section 4: Key Experimental Protocols

### Protocol 1: General Method for Determining Enantiomeric Excess (% ee) by Chiral HPLC

This protocol outlines a general approach for developing a method to separate and quantify enantiomers.

- Prepare an Authentic Racemic Standard: First, synthesize a small amount of the target piperidine using a non-chiral method to serve as a racemic (1:1) standard. This is crucial for confirming peak identity and resolution.
- Select a Chiral Stationary Phase (CSP): Based on the functional groups in your molecule, select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are versatile and a good starting point.
- Initial Screening (Normal Phase):
  - Mobile Phase: Start with a mixture of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector set to a wavelength where your compound absorbs.
  - Inject the racemic standard. If no separation is observed, systematically vary the Hexane/IPA ratio (e.g., 95:5, 80:20). Ethanol can be substituted for IPA.
- Optimization:

- If baseline separation (Resolution > 1.5) is not achieved, try different CSPs.
- Adjust the percentage of the alcohol modifier in small increments to fine-tune retention time and resolution.
- Analysis: Once a suitable method is established, inject your chiral sample. Integrate the peak areas for both enantiomers (A1 and A2). Calculate the ee% using the formula: % ee =  $|(A1 - A2) / (A1 + A2)| * 100$

## Protocol 2: Small-Scale Parallel Screening of Solvents

This protocol allows for the efficient screening of multiple solvents to optimize stereoselectivity.

- Setup: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars).
- Stock Solutions: Prepare stock solutions of your substrate and chiral catalyst/ligand in a volatile solvent (e.g., DCM) to ensure accurate dispensing.
- Solvent Addition: To each vial, add the desired reaction solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: Dioxane, etc.).
- Reagent Addition:
  - Evaporate the volatile solvent from the stock solutions under a stream of nitrogen.
  - Add the reaction solvent to each vial, followed by the substrate and any other reagents.
  - Initiate the reaction (e.g., by adding the final reagent or by placing the vials in a heating/cooling block).
- Execution & Analysis:
  - Stir all reactions under identical conditions (temperature, time).
  - After the designated time, quench all reactions simultaneously.

- Take a small, filtered aliquot from each vial for analysis by LC-MS (to check conversion) and chiral HPLC (to determine ee%). This allows for direct comparison of the solvent's effect.

## References

- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. *Nature Catalysis*. Available at: [\[Link\]](#)
- Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. *ResearchGate*. Available at: [\[Link\]](#)
- O'Neil, I. A., et al. (2001). The Synthesis of Chiral Functionalised Piperidines Using a Reverse-Cope Cyclisation: The Effect of Solvent. *Synlett*. Available at: [\[Link\]](#)
- Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. *Chemical Communications*. Available at: [\[Link\]](#)
- Kubota, K., Watanabe, Y., Hayama, K., & Ito, H. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. *University College Dublin Research Repository*. Available at: [\[Link\]](#)
- Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. *The University of Liverpool Repository*. Available at: [\[Link\]](#)

- Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. *Chemical Communications*. Available at: [\[Link\]](#)
- Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. *Organic Letters*. Available at: [\[Link\]](#)
- Ross, S., Matlock, C. J., & Smith, A. D. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. *Organic & Biomolecular Chemistry*. Available at: [\[Link\]](#)
- Gati, W., & Rody, A.-K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *International Journal of Molecular Sciences*. Available at: [\[Link\]](#)
- Aboul-Enein, H. Y., & Ali, I. (1991). Chiral separation of nipecotic acid amides. *Journal of Chromatography B: Biomedical Sciences and Applications*. Available at: [\[Link\]](#)
- Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as  $\sigma_1$  Receptor Ligands with Antiproliferative Properties. *Archiv der Pharmazie*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Piperidine as an organocatalyst. ResearchGate. Available at: [\[Link\]](#)
- Duttwyler, S., et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. *Angewandte Chemie International Edition*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [\[Link\]](#)
- Gamliel, A., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available at: [\[Link\]](#)
- Wang, Y.-M., & Lautens, M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. *Journal of the American Chemical Society*. Available at:

[\[Link\]](#)

- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. *Organic Letters*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. *ResearchGate*. Available at: [\[Link\]](#)
- Sci-Hub. (n.d.). Asymmetric Synthesis of Chiral Piperazines. *Sci-Hub*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. *ResearchGate*. Available at: [\[Link\]](#)
- Gati, W., & Rody, A.-K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *PMC*. Available at: [\[Link\]](#)
- Scribd. (n.d.). Copper-Catalysed Homo-Mannich Reaction of Cyclopropanol For Chiral Piperidine Synthesis. *Scribd*. Available at: [\[Link\]](#)
- Wang, Y.-M., & Lautens, M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Reddit. (2023). Synthesis Of Chiral Piperidines. *Reddit*. Available at: [\[Link\]](#)
- Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? *ResearchGate*. Available at: [\[Link\]](#)
- Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. *ScienceDirect*. Available at: [\[Link\]](#)
- Cera, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Merad, J., et al. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. *Molecules*. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 19. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 20. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. solutions.bocsci.com [solutions.bocsci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Reaction Conditions for Chiral Piperidine Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151575#optimizing-reaction-conditions-for-chiral-piperidine-synthesis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

